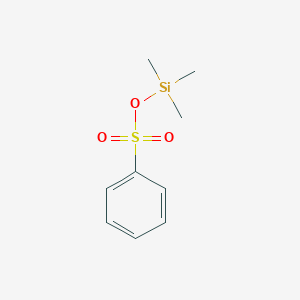

Trimethylsilyl benzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUPGHJJFSUZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170548 | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-06-3 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Trimethylsilyl Benzenesulfonate in Silylation Reactions

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Abstract

Silylation is a cornerstone of modern organic synthesis and analytical chemistry, primarily utilized for the protection of labile functional groups and the derivatization of molecules to enhance their volatility and thermal stability.[1] Among the diverse arsenal of silylating agents, trimethylsilyl benzenesulfonate (TMSBS) distinguishes itself through a unique combination of high reactivity and operational simplicity. This technical guide provides an in-depth exploration of the mechanism of action of TMSBS in silylation reactions. We will dissect the fundamental principles governing its reactivity, focusing on the critical role of the benzenesulfonate counterion in generating a highly electrophilic silicon center. This guide will present the prevailing mechanistic model, supported by comparative reactivity data and field-proven experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding and practical framework for leveraging TMSBS in their work.

The Strategic Imperative of Silylation

The introduction of a silyl group, typically trimethylsilyl (TMS), onto a heteroatom (like oxygen, nitrogen, or sulfur) is a transformative chemical modification.[2][3] This process, known as silylation, effectively replaces an active, acidic proton with a sterically bulky and non-polar TMS group.[4] The primary motivations for this transformation in research and development are twofold:

-

Functional Group Protection: Silyl ethers are significantly more stable towards a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, compared to their parent alcohols.[5][6] This allows for complex chemical transformations to be performed on other parts of a molecule without interference from a reactive hydroxyl group.

-

Enhanced Analyte Volatility: In analytical techniques like Gas Chromatography (GC) and Mass Spectrometry (MS), many polar, non-volatile compounds (e.g., sugars, steroids, sulfonamides) are thermally unstable and provide poor chromatographic resolution.[1] Silylation drastically reduces the polarity and hydrogen-bonding capacity of these molecules, increasing their volatility and thermal stability for accurate analysis.[3]

The choice of silylating agent is critical and is dictated by the substrate's reactivity and the desired reaction conditions. The reactivity of common trimethylsilylating agents generally follows the order of the leaving group's ability to stabilize negative charge, as shown below.[7]

TMS-Cl < TMS-O(CO)Me < TMS-SO₃Me < TMS-SO₃Ph (TMSBS) < TMS-Br < TMS-O(CO)CF₃ < TMS-OTf < TMS-I

Trimethylsilyl benzenesulfonate (TMSBS) occupies a strategic position in this spectrum, offering significantly higher reactivity than the standard trimethylsilyl chloride (TMS-Cl) without the extreme reactivity and potential for side reactions associated with trimethylsilyl trifluoromethanesulfonate (TMS-OTf).[2]

The Core Mechanism: A Tale of Electrophilicity and a Superior Leaving Group

The silylation of a protic substrate (represented here by an alcohol, R-OH) by TMSBS proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center.[3][6][8] The efficacy of TMSBS is rooted in two key electronic features: the generation of a highly electrophilic silicon atom and the presence of an exceptionally stable leaving group.

Activation and the Role of the Benzenesulfonate Anion

The silicon-oxygen bond in TMSBS is highly polarized due to the strong electron-withdrawing nature of the benzenesulfonate group. This sulfonate is the conjugate base of a strong acid (benzenesulfonic acid, pKa ≈ -2.8), making it an excellent leaving group. This inherent instability of the Si-O bond renders the silicon atom highly susceptible to nucleophilic attack.

Unlike silyl halides (e.g., TMS-Cl) where the reaction is reversible and generates corrosive HCl, the TMSBS reaction generates benzenesulfonic acid. A non-nucleophilic, sterically hindered base, such as 2,6-lutidine or triethylamine, is typically required to scavenge this acid, driving the reaction to completion.[6][9]

The mechanism can be visualized as a direct attack of the alcohol's oxygen on the silicon atom, proceeding through a pentacoordinate silicon transition state. The benzenesulfonate group departs, and the subsequent deprotonation of the oxonium ion intermediate by a base yields the final trimethylsilyl ether product.

Caption: SN2 mechanism of alcohol silylation using TMSBS.

Experimental Protocols and Data

The translation of mechanistic understanding into successful laboratory practice requires robust and validated protocols. As a Senior Application Scientist, the causality behind each experimental choice is as important as the step itself.

General Protocol for the TMSBS Silylation of a Primary Alcohol

This protocol describes a self-validating system for the efficient silylation of a primary alcohol. The choice of a non-polar, anhydrous solvent and a non-nucleophilic base is critical for success.

Materials:

-

Primary Alcohol (Substrate)

-

Trimethylsilyl benzenesulfonate (TMSBS)

-

Anhydrous Dichloromethane (DCM)

-

2,6-Lutidine (non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with stir bar

Step-by-Step Methodology:

-

System Preparation (Anhydrous Conditions): Flame-dry a round-bottom flask under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature. Rationale: TMSBS is sensitive to moisture, which would consume the reagent and lead to incomplete reactions.

-

Reagent Setup: To the flask, add the primary alcohol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add 2,6-lutidine (1.5 eq.) to the solution via syringe. Rationale: 2,6-Lutidine is a sterically hindered, non-nucleophilic base that will effectively scavenge the benzenesulfonic acid byproduct without competing with the alcohol as a nucleophile.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling helps to control the exothermicity of the reaction and minimize potential side reactions, although many TMSBS silylations can be run at room temperature.

-

TMSBS Addition: Add trimethylsilyl benzenesulfonate (1.2 eq.) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether. Further purification can be achieved by flash column chromatography if necessary.

Comparative Reactivity Data

To contextualize the utility of TMSBS, it is useful to compare its silylating power against other common reagents. The following table summarizes the relative reactivity and typical conditions required for the silylation of a sterically hindered secondary alcohol.

| Silylating Agent | Relative Reactivity | Typical Base | Typical Temperature | Byproduct |

| TMS-Cl | Low | Imidazole, Et₃N | 25 - 60 °C | HCl |

| BSA | Moderate | None (or catalytic TMCS) | 60 - 80 °C | Acetamide |

| TMSBS | High | 2,6-Lutidine, Et₃N | 0 - 25 °C | PhSO₃H |

| TMS-OTf | Very High | 2,6-Lutidine | -78 to 0 °C | TfOH |

This table represents a qualitative summary based on established principles of silylation chemistry.[2][6][7]

Field-Proven Insights and Troubleshooting

-

Why Choose TMSBS? For substrates that are unreactive towards TMS-Cl, such as hindered secondary or tertiary alcohols, TMSBS provides the necessary electrophilic push for efficient silylation under mild conditions. It is a more economical and often more stable alternative to the highly reactive TMS-OTf.

-

Solvent Choice is Key: While DCM is common, other aprotic solvents like acetonitrile or THF can be used. Ensure they are rigorously dried, as any water will rapidly hydrolyze the TMSBS.

-

Incomplete Conversion: If the reaction stalls, the primary culprits are often wet solvent/reagents or insufficient base. Adding another portion of base and/or TMSBS can sometimes drive the reaction to completion.

-

Self-Validating System: The protocol is designed to be self-validating. The use of a non-nucleophilic base ensures that only the intended alcohol substrate reacts. Successful formation of the product, confirmed by NMR or GC-MS, validates the integrity of the anhydrous setup and the reactivity of the chosen agent.

Conclusion

Trimethylsilyl benzenesulfonate is a powerful and versatile silylating agent whose mechanism of action is predicated on the generation of a highly electrophilic silicon center, facilitated by the outstanding leaving group ability of the benzenesulfonate anion. Its heightened reactivity compared to traditional silyl chlorides allows for the efficient protection and derivatization of a broad range of substrates, including sterically demanding ones, under mild and controllable conditions. By understanding the core SN2-type mechanism and adhering to rigorous anhydrous protocols, researchers in organic synthesis and drug development can effectively harness the capabilities of TMSBS to advance their scientific objectives.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for TMSBS-mediated silylation.

References

- Silyl

- Silylation of Non-Steroidal Anti-Inflamm

- Techniques for Silylation.

- Silylation – Knowledge and References. Taylor & Francis.

- Application Notes and Protocols for the Silylation of Sulfonamides Using Trimethylsilyl

- General Silylation Procedures. Gelest Technical Library.

- TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates.

- TMS Alcohol Protecting Group Using Silyl Ether. YouTube.

- Silyl

- An In-Depth Guide to Silylation Reagents: Applic

- Trimethylsilyl Benzenesulfonate | High-Efficiency Reagent. BenchChem.

- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Silylation - Wikipedia [en.wikipedia.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 9. General Silylation Procedures - Gelest [technical.gelest.com]

Methodological & Application

Mastering Trimethylsilyl Benzenesulfonate: A Comprehensive Guide to its Application in Organic Synthesis

For Immediate Release

MORRISVILLE, PA – In the intricate landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired molecular transformations with precision and efficiency. Trimethylsilyl benzenesulfonate (TMSBS), a versatile yet often overlooked silylating agent and catalyst, offers a unique combination of reactivity and stability that warrants a closer examination. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving TMSBS, grounded in established scientific principles and practical laboratory insights.

Introduction: Understanding the Utility of Trimethylsilyl Benzenesulfonate

Trimethylsilyl benzenesulfonate, with the chemical formula C₉H₁₄O₃SSi, belongs to the family of silyl sulfonate esters. It serves as a moderately powerful silylating agent and a mild Lewis acid catalyst. Its reactivity profile is positioned between the highly reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf) and the less reactive trimethylsilyl chloride (TMSCl). The benzenesulfonate anion is a good leaving group, stabilized by resonance, which contributes to the reagent's efficacy in a variety of chemical transformations.[1] This balance of reactivity makes TMSBS a valuable tool for reactions requiring controlled silylation or gentle catalysis, minimizing the potential for side reactions often observed with more aggressive reagents.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of TMSBS is fundamental to its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₃SSi | [2] |

| Molecular Weight | 230.36 g/mol | |

| Appearance | Colorless to light brown liquid | [3] |

| Boiling Point | 154-156 °C | |

| Density | 1.138 g/mL at 25 °C | |

| Flash Point | 48 °F (Highly flammable) | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

Safety and Handling Precautions:

Trimethylsilyl benzenesulfonate is a flammable liquid and an eye irritant.[4] Proper handling is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a flame-retardant lab coat.[4]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed to prevent exposure to moisture and air.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[3]

Core Applications and Experimental Protocols

TMSBS finds its utility in several key areas of organic synthesis, primarily as a silylating agent for the protection of functional groups and as a catalyst for various carbon-carbon bond-forming reactions.

Silylation of Alcohols: A Protocol for Protection

The protection of hydroxyl groups is a common strategy in multi-step synthesis. Silyl ethers are among the most widely used protecting groups due to their ease of formation and selective removal.[3] TMSBS offers a moderately reactive option for the formation of trimethylsilyl (TMS) ethers.

Protocol: General Procedure for the Silylation of a Primary Alcohol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) to a concentration of 0.1-0.5 M.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv), to the solution and stir for 5-10 minutes at room temperature. The base acts as an acid scavenger, neutralizing the benzenesulfonic acid byproduct.[1]

-

Addition of TMSBS: Slowly add Trimethylsilyl benzenesulfonate (1.1-1.3 equiv) to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: TMSBS and the resulting silyl ether are sensitive to moisture. An inert atmosphere prevents hydrolysis.

-

Anhydrous Solvents: The use of dry solvents is critical to prevent the decomposition of the reagent and product.

-

Non-nucleophilic Base: A hindered amine base is used to avoid competitive reaction with the silylating agent.

-

Stoichiometry: A slight excess of the silylating agent and base is used to ensure complete conversion of the starting material.

Catalysis of Aldol-Type Reactions: Silyl Enol Ether Formation and Subsequent Addition

TMSBS can act as a Lewis acid catalyst to promote the formation of silyl enol ethers from ketones, which can then undergo nucleophilic addition to aldehydes or ketones in a Mukaiyama-type aldol reaction.[5]

Protocol: One-Pot Synthesis of a β-Hydroxy Ketone via TMSBS-Catalyzed Aldol Reaction

-

Silyl Enol Ether Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in anhydrous dichloromethane. Cool the solution to -78 °C (dry ice/acetone bath).

-

Addition of TMSBS: Slowly add Trimethylsilyl benzenesulfonate (1.2 equiv) to the mixture. Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours. This in-situ generation of the silyl enol ether is a key advantage.[2]

-

Aldol Addition: Cool the reaction mixture back to -78 °C and add the aldehyde (1.0 equiv).

-

Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting crude β-silyloxy ketone can be deprotected by treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or mild acid to yield the β-hydroxy ketone. Purify the final product by column chromatography.

Mechanism Insight:

The reaction proceeds through the TMSBS-mediated formation of a silyl enol ether. The Lewis acidic silicon atom of TMSBS activates the ketone, facilitating deprotonation by the base to form the enolate, which is then trapped by the trimethylsilyl group. The resulting silyl enol ether then acts as a nucleophile, attacking the aldehyde which is also activated by TMSBS.

}

Deprotection of Benzenesulfonyl Protecting Groups

While TMSBS is used to introduce a trimethylsilyl protecting group, the benzenesulfonate moiety itself can be used as a protecting group for phenols. Its removal requires specific conditions.

Protocol: Deprotection of a Phenyl Benzenesulfonate

-

Reaction Setup: To a solution of the phenyl benzenesulfonate (1.0 equiv) in a suitable solvent such as toluene, add pulverized potassium hydroxide (KOH) (5 equiv) and tert-butanol (t-BuOH) (10 equiv).[6]

-

Reaction Conditions: Heat the mixture to reflux (around 100 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Work-up: After cooling to room temperature, carefully add water to dissolve the salts. Acidify the aqueous layer with dilute HCl to protonate the phenoxide.

-

Purification: Extract the phenol with an organic solvent, dry the combined organic layers, and concentrate. The crude phenol can be purified by column chromatography or recrystallization.

Rationale for Reagents:

-

Pulverized KOH: The use of finely ground KOH increases the surface area and enhances the rate of the cleavage reaction.

-

t-BuOH: Acts as a phase-transfer catalyst and proton source.

-

Toluene: A high-boiling solvent that allows for the necessary reaction temperature.

Mechanistic Considerations: The Dual Role of TMSBS

Trimethylsilyl benzenesulfonate can function through two primary mechanistic pathways, depending on the reaction context.

-

As a Silylating Agent: The silicon atom in TMSBS is electrophilic. A nucleophile, such as an alcohol, attacks the silicon center, leading to the displacement of the benzenesulfonate leaving group. This process is typically facilitated by a base to neutralize the generated benzenesulfonic acid.

}

-

As a Lewis Acid Catalyst: The silicon atom can coordinate to a Lewis basic site, such as the oxygen of a carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is the operative mechanism in TMSBS-catalyzed reactions like the Mukaiyama aldol addition and Friedel-Crafts reactions.[7][8][9]

}

Conclusion: A Versatile Reagent for the Synthetic Chemist's Toolbox

Trimethylsilyl benzenesulfonate presents a compelling option for chemists seeking a silylating agent and Lewis acid catalyst with a moderate and tunable reactivity. Its ability to efficiently promote key transformations under relatively mild conditions, coupled with a straightforward handling profile, makes it a valuable addition to the modern synthetic laboratory. By understanding the principles outlined in this guide and carefully considering the specific requirements of their synthetic targets, researchers can effectively harness the power of TMSBS to achieve their synthetic goals.

References

-

Gelest, Inc. (2016). TRIMETHYLSILYL BENZENESULFONATE Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl benzenesulfonate, 99%. Retrieved from [Link]

-

Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

- Oh, K., et al. (2012). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron Letters, 53(48), 6544-6547.

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2007). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 37(3), 183-198.

-

University of Richmond Scholarship Repository. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

- Joshi, N. N., et al. (2014). A study of base-catalyzed aldol reaction of trimethylsilyl enolates. Indian Journal of Chemistry - Section B, 53B(10), 1333-1339.

-

Gelest, Inc. (2016). TRIMETHYLSILYL BENZENESULFONATE Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

- Sci-Hub. (1981). Conversion of some alkenyltrimethylsilanes into silyl enol ethers. Journal of Organometallic Chemistry, 212(3), C51-C53.

-

ResearchGate. (2021). A Comprehensive Approach to the Synthesis of Sulfate Esters. Retrieved from [Link]

-

Indian Journal of Chemistry. (2014). A study of base-catalyzed aldol reaction of trimethylsilyl enolates. Retrieved from [Link]

-

European Journal of Chemistry. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

YouTube. (2022, January 20). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. Retrieved from [Link]

- Google Patents. (n.d.). Method for removing benzyl protecting group of hydroxyl group.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

YouTube. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether. Retrieved from [Link]

-

ResearchGate. (2017). TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

YouTube. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for conducting an aldol condensation.

-

Current Protocols in Protein Science. (2001). Introduction to Peptide Synthesis. Retrieved from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2016, February 10). Alcohol Protection with TMS (Trimethylsilyl ethers). Retrieved from [Link]

-

ResearchGate. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

-

Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Science of Synthesis. (2002). Silyl enol ethers. Retrieved from [Link]

-

University of Richmond Scholarship Repository. (n.d.). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. orgosolver.com [orgosolver.com]

- 4. TMSOTf-Promoted Intermolecular Cascade Reaction of Aromatic Diazo Ketones with Olefins: Selective Synthesis of 3-Arylethylideneoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

The Versatility of Trimethylsilyl Benzenesulfonate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Navigating the Complexities of Pharmaceutical Synthesis with a Versatile Reagent

In the intricate landscape of pharmaceutical development, the strategic manipulation of functional groups is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Researchers and drug development professionals continually seek reagents that offer a balance of reactivity, selectivity, and stability. Trimethylsilyl benzenesulfonate (TMSBS), a member of the silyl sulfonate family, has emerged as a valuable and versatile tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the applications of TMSBS in pharmaceutical synthesis, moving beyond a simple recitation of facts to offer field-proven insights and detailed, self-validating protocols. We will delve into the causality behind its utility as both a potent silylating agent and a mild Lewis acid catalyst, empowering researchers to leverage its full potential in the synthesis of complex, medicinally important molecules.

The Chemical Logic of Trimethylsilyl Benzenesulfonate: A Tale of Two Moieties

The efficacy of trimethylsilyl benzenesulfonate stems from the unique synergy between its two constituent parts: the electrophilic trimethylsilyl (TMS) group and the stable, non-nucleophilic benzenesulfonate anion. This duality governs its primary modes of action in organic synthesis.

As a Silylating Agent: Protecting and Modifying Functional Groups

The primary role of TMSBS is as a silylating agent, introducing a trimethylsilyl protecting group to sensitive functionalities, most notably alcohols and amines.[1][2] The driving force for this reaction is the formation of a stable silicon-oxygen or silicon-nitrogen bond, facilitated by the excellent leaving group ability of the benzenesulfonate anion.[3]

The benzenesulfonate anion's stability is derived from the delocalization of its negative charge across the sulfonate group and the aromatic ring. This makes it a significantly better leaving group than, for instance, a chloride ion, rendering TMSBS a more reactive silylating agent than trimethylsilyl chloride (TMSCl).[4] However, it is generally considered less reactive than the more potent trimethylsilyl trifluoromethanesulfonate (TMSOTf), whose triflate anion is an even weaker conjugate base.[3] This tunable reactivity is a key advantage, allowing for selective silylation in the presence of multiple functional groups.

Figure 1: General mechanism of silylation using TMSBS.

As a Mild Lewis Acid Catalyst: Activating Electrophiles

Upon silylation of a substrate or in the presence of a protic source, TMSBS can generate benzenesulfonic acid in situ. Benzenesulfonic acid and its derivatives are known to be effective catalysts in various industrial and pharmaceutical processes.[5][6] Furthermore, the silicon atom in TMSBS itself can act as a Lewis acid, coordinating to and activating carbonyls and other electrophiles, thereby facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[7] This catalytic activity is generally milder than that of stronger Lewis acids like TMSOTf, offering a greater degree of functional group tolerance in complex molecular environments.

Applications in Pharmaceutical Synthesis: From Protecting Groups to Catalysis

The dual reactivity of TMSBS makes it a valuable reagent in several key areas of pharmaceutical synthesis.

Protection of Alcohols and Amines in Multi-Step Synthesis

In the synthesis of complex APIs, it is often necessary to temporarily "mask" or protect reactive functional groups to prevent them from undergoing unwanted side reactions.[8][9] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of conditions, and selective removal.[1]

Causality of Experimental Choice: The choice between different silylating agents often hinges on the stability of the resulting silyl ether and the conditions required for its cleavage. TMS ethers are relatively labile and can be cleaved under mildly acidic conditions or with fluoride reagents.[4] This makes TMSBS an excellent choice for protecting hydroxyl groups that need to be unmasked later in the synthesis without affecting more robust protecting groups. The moderate reactivity of TMSBS allows for the selective silylation of primary alcohols in the presence of more sterically hindered secondary or tertiary alcohols.

| Silylating Agent | Relative Reactivity | Stability of Silyl Ether | Common Deprotection Conditions |

| Trimethylsilyl chloride (TMSCl) | Moderate | Low | Methanol, mild acid |

| Trimethylsilyl benzenesulfonate (TMSBS) | High | Low | Methanol, mild acid, fluoride |

| tert-Butyldimethylsilyl chloride (TBSCl) | Lower | High | Stronger acid, fluoride (TBAF) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Very High | Low | Mildly basic or acidic conditions |

Table 1: Comparison of common silylating agents for alcohol protection.

Catalysis of Glycosylation Reactions

The formation of glycosidic bonds is a critical step in the synthesis of many antiviral nucleoside analogues and other glycosylated natural product-based drugs.[10] While the more reactive TMSOTf is frequently employed in modern glycosylation methods, TMSBS can serve as a milder alternative, particularly when dealing with sensitive substrates.[3] The in situ generation of a Brønsted acid or the Lewis acidic nature of the silicon center can activate glycosyl donors, facilitating their coupling with glycosyl acceptors.

Sources

- 1. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. www3.ntu.edu.sg [www3.ntu.edu.sg]

- 5. Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Versatile Glycosyl Sulfonates in β-Selective C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Use of Trimethylsilyl Benzenesulfonate: A Technical Support Guide

From the desk of the Senior Application Scientist

Welcome to the technical support center for Trimethylsilyl benzenesulfonate (TMSBS). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, ensuring the success and integrity of your experiments. We will move beyond simple procedural lists to explain the underlying chemistry, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of Trimethylsilyl benzenesulfonate.

Q1: What is the primary cause of low yields when using TMSBS for silylation?

A1: The most frequent culprit is the hydrolysis of both the TMSBS reagent and the resulting silylated product. The silicon-oxygen bond in TMSBS is highly susceptible to cleavage by water. This reaction is accelerated in the presence of acidic or basic conditions. Exposure to atmospheric moisture or the use of protic solvents can significantly reduce your yield by consuming the reagent and degrading the product.[1] Therefore, maintaining strictly anhydrous conditions is paramount.

Q2: My reaction mixture turned cloudy/a precipitate formed immediately upon adding TMSBS. What is happening?

A2: This is often an indication of either the presence of moisture, leading to the formation of insoluble benzenesulfonic acid or trimethylsilanol byproducts, or the reaction of an acidic byproduct with a base used in the reaction. For instance, if you are using a base like triethylamine to scavenge protons, and there is an acidic impurity, the corresponding ammonium salt can precipitate.

Q3: Can I use TMSBS in protic solvents like methanol or ethanol?

A3: It is highly discouraged. Protic solvents will readily react with TMSBS, leading to the rapid decomposition of the reagent and the formation of benzenesulfonic acid and the corresponding trimethylsilyl ether of the solvent.[1] Always opt for anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or toluene.

Q4: Is there a risk of thermal decomposition with TMSBS?

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section provides a more in-depth look at specific experimental issues and offers step-by-step guidance to mitigate them.

Issue 1: Incomplete Silylation or Reversion to Starting Material

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., alcohol, amine).

-

The desired silylated product is observed initially, but its concentration decreases over time or during work-up.

Root Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Moisture Contamination | Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (nitrogen or argon). Use freshly distilled, anhydrous solvents. Handle TMSBS and other reagents under an inert atmosphere using syringe and cannula techniques. |

| Acid-Catalyzed Desilylation | Use of a Non-Nucleophilic Base: The silylation of alcohols or amines with TMSBS can release a proton, which can catalyze the reverse reaction. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge these acidic protons.[3] Use a slight excess (1.1-1.5 equivalents) of the base. |

| Insufficient Reagent | Stoichiometry Check: Ensure you are using a sufficient molar excess of TMSBS, typically 1.2 to 2.0 equivalents, to drive the reaction to completion, especially if minor moisture contamination is unavoidable. |

| Steric Hindrance | Reaction Conditions Adjustment: For sterically hindered substrates (e.g., tertiary alcohols), the reaction may be sluggish.[3] Consider increasing the reaction temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time. Monitor the reaction progress by TLC or LC-MS. |

Issue 2: Formation of Unidentified, High Molecular Weight Byproducts

Symptoms:

-

Mass spectrometry reveals peaks that do not correspond to the starting material, desired product, or simple hydrolysis byproducts.

-

The reaction mixture becomes viscous or oily, complicating purification.

Root Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Unintended Aryne Formation and Trapping | Control of Reaction Conditions: TMSBS, particularly in the presence of a fluoride source, can act as a benzyne precursor. If your reaction mixture contains nucleophiles, they can trap the highly reactive benzyne, leading to complex adducts. Avoid fluoride-containing reagents unless benzyne formation is the desired outcome. If you suspect this pathway, consider using an alternative silylating agent like BSTFA or TMSCl. |

| Lewis Acid-Catalyzed Reactions | Temperature and Reagent Choice: TMSBS and related compounds can act as Lewis acids, especially at higher temperatures.[4] This can activate other functional groups in your molecule, such as carbonyls, leading to aldol-type reactions or other condensations.[5] Perform the reaction at the lowest effective temperature. If Lewis acidity is a concern, a less acidic silylating agent might be a better choice. |

| Reaction with Carbonyl Compounds | Protecting Group Strategy: If your substrate contains both a hydroxyl or amine group and a carbonyl group, TMSBS might preferentially interact with the carbonyl.[6] Consider protecting the carbonyl group (e.g., as a ketal) before proceeding with the silylation of the desired functional group. |

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol provides a robust starting point for the silylation of a primary alcohol using TMSBS.

Materials:

-

Primary alcohol

-

Trimethylsilyl benzenesulfonate (TMSBS)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Oven-dried glassware

Procedure:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the primary alcohol.

-

Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous triethylamine (1.2 equivalents) dropwise via syringe.

-

Slowly add Trimethylsilyl benzenesulfonate (1.3 equivalents) dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram: Silylation Workflow and Key Control Points

Caption: The hydrolysis side reaction leading to product degradation.

References

- Fluka Chemika. (1994).

-

Chem LibreTexts. (2022). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available at: [Link]

- Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.

-

ResearchGate. (n.d.). Reaction between 1‐(trimethylsilyl)imidazole and phenylacetylene in the presence of Na. Available at: [Link]

- American Chemical Society Petroleum Research Fund. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).

-

YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Available at: [Link]

-

ResearchGate. (2025). Reduction of carbonyl compounds promoted by silicon hydrides under the Influence of trimethylsilyl-based reagents. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.7: Reactions of Alcohols. Available at: [Link]

-

PubMed. (2014). Continuous-flow synthesis of trimethylsilylphenyl perfluorosulfonate benzyne precursors. Available at: [Link]

-

ACS Publications. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Available at: [Link]

- ElectronicsAndBooks. (n.d.). Reactions of acylpolysilanes with silyl Lewis acids.

-

RSC Publishing. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Available at: [Link]

- BenchChem. (2025).

-

ResearchGate. (n.d.). Steps for the purification of the crude products (A) Filter the final.... Available at: [Link]

-

ResearchGate. (2025). Reactions of Trimethylsilyl Isocyanate with Alcohols and Phenols. Available at: [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

-

Wiley Online Library. (2021). Bidentate Lewis Acids Derived from o‐Diethynylbenzene with Group 13 and 14 Functions. Available at: [Link]

-

ResearchGate. (n.d.). techniques for silylation. Available at: [Link]

-

PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

RSC Publishing. (n.d.). Interaction of N-trimethylsilylimidazole with electrophilic trimethylsilyl compounds. Part 2. Some exchange reactions involving bistrimethylsilylimidazolium salts. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis (1) and condensation (2), respectively, of TMS‐protected 1‐phenylethanol. Available at: [Link]

-

ResearchGate. (2024). Synthesis of Lewis Acid–Base Adducts between Trialkyltriels and Heavy Bis(trimethylsilyl)pnictogenides. Available at: [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work?. Available at: [Link]

- Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

PubMed Central (PMC). (2025). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Available at: [Link]

-

ResearchGate. (2025). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Available at: [Link]

-

MDPI. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Available at: [Link]

-

PubMed Central (PMC). (2023). 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. Available at: [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]

-

ResearchGate. (n.d.). Tools for Purifying the Product. Available at: [Link]

-

ChemRxiv. (2024). Site-selective Aryne Formation from Aryl Sulfonium Salts En-abled by Intramolecular Functional Group Translocation. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. orgosolver.com [orgosolver.com]

- 4. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

troubleshooting guide for incomplete silylation reactions

Technical Support Center: Silylation Reactions

Welcome to the technical support center for derivatization chemistry. As Senior Application Scientists, we understand that even routine procedures can sometimes yield unexpected results. This guide is designed to help you troubleshoot one of the most common and powerful derivatization techniques used in analytical chemistry: silylation.

Here, we address the specific issues you might encounter with incomplete silylation, providing not just solutions, but the chemical reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs): Troubleshooting Incomplete Silylation

Q1: I'm seeing my starting material and very little product. Why is my silylation reaction incomplete?

An incomplete silylation reaction is one of the most common issues in derivatization for gas chromatography (GC). The root cause almost always falls into one of four categories: Reagents, Reaction Conditions, Sample Matrix, or Analyte Structure.

The fundamental principle of silylation is the replacement of an active hydrogen on a protic functional group (like -OH, -NH, -SH) with a silyl group (e.g., trimethylsilyl, -Si(CH₃)₃).[1][2] This reaction follows a nucleophilic substitution mechanism where the analyte attacks the electrophilic silicon atom of the silylating agent.[2][3] Failure occurs when this process is inhibited.

Below is a systematic guide to pinpointing the issue.

Troubleshooting Workflow: A Systematic Approach

This workflow provides a logical path to diagnose the cause of an incomplete reaction. Start at the top and work your way through the possibilities.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Trimethylsilyl Groups

For researchers, scientists, and drug development professionals, the successful incorporation of a trimethylsilyl (TMS) group is a critical step in many synthetic pathways and analytical procedures. This bulky, inert functional group, composed of three methyl groups bonded to a silicon atom, serves as a versatile protecting group and enhances the volatility of compounds for gas chromatography.[1] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the presence and structural integrity of the TMS moiety, grounded in the principles of scientific integrity and field-proven insights.

The First Line of Evidence: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and unambiguous method for the structural elucidation of TMS-containing compounds.[2] It provides detailed information about the chemical environment of atomic nuclei, allowing for definitive confirmation of the -Si(CH₃)₃ group.

¹H NMR: The Unmistakable Signature

The nine equivalent protons of the three methyl groups in a TMS moiety produce a characteristically sharp singlet in the ¹H NMR spectrum. This signal is highly shielded due to the low electronegativity of silicon compared to carbon, causing it to appear in a distinct upfield region, typically between δ 0.0 and 0.4 ppm .[3][4] This region is often free from other signals in most organic molecules, making the TMS peak a clear and reliable indicator of its presence.[4] The integration of this singlet should correspond to nine protons, providing quantitative confirmation.

²⁹Si NMR: A Direct View of the Core

For a more direct confirmation, ²⁹Si NMR spectroscopy offers an unparalleled window into the silicon environment. While a less common technique due to the lower natural abundance and sensitivity of the ²⁹Si isotope, it provides a wide chemical shift range, making it highly sensitive to subtle changes in the silicon atom's substitution pattern. The chemical shift of the silicon in a TMS group can vary significantly depending on the atom it is bonded to (e.g., oxygen, nitrogen, carbon), offering valuable structural information.[5]

Comparative Data for NMR Analysis

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Characteristics |

| ¹H | R-O-Si(CH₃)₃ (TMS Ether) | 0.1 - 0.3 | Sharp singlet, integrates to 9H |

| R-C(=O)O-Si(CH₃)₃ (TMS Ester) | 0.2 - 0.4 | Sharp singlet, integrates to 9H | |

| R₂N-Si(CH₃)₃ (TMS Amine) | 0.0 - 0.2 | Sharp singlet, integrates to 9H | |

| ²⁹Si | R-O-Si(CH₃)₃ (TMS Ether) | +15 to +30 | Sensitive to the nature of R |

| R-C(=O)O-Si(CH₃)₃ (TMS Ester) | +20 to +35 | Generally more downfield than ethers | |

| R₂N-Si(CH₃)₃ (TMS Amine) | +5 to +20 | Generally more upfield than ethers |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified TMS-containing compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, if not already present in the solvent.[6][7][8]

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and peak shape.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons. Identify the characteristic singlet for the TMS group around 0 ppm and confirm its integration value.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of TMS derivatives. The primary purpose of silylation in this context is to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis.[9]

Upon ionization in the mass spectrometer, TMS-containing molecules undergo characteristic fragmentation patterns that provide strong evidence for the presence of the TMS group.

-

Molecular Ion (M⁺): Identifying the molecular ion peak is crucial for confirming the molecular weight of the silylated compound.

-

Loss of a Methyl Group (M-15): A very common fragmentation pathway is the loss of a methyl radical (•CH₃) from the TMS group, resulting in a prominent peak at M-15.

-

The Base Peak at m/z 73: The most definitive fragmentation signature is often the formation of the trimethylsilyl cation, [(CH₃)₃Si]⁺, which gives a strong signal at a mass-to-charge ratio (m/z) of 73. This ion is frequently the base peak in the spectrum.

Experimental Protocol: GC-MS Analysis of TMS Derivatives

-

Derivatization: In a clean, dry vial, dissolve a small amount of the analyte (typically <1 mg) in a suitable aprotic solvent (e.g., pyridine, acetonitrile). Add the silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in excess.

-

Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

GC-MS Injection: Allow the sample to cool to room temperature. Inject an aliquot (typically 1 µL) into the GC-MS system.

-

Chromatographic Separation: The derivatized analyte is separated from other components on a suitable GC column (e.g., a nonpolar DB-5 column).

-

Mass Spectral Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum is recorded.

-

Data Interpretation: Analyze the mass spectrum for the molecular ion peak, the M-15 fragment, and the characteristic base peak at m/z 73.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Fourier-transform infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. The TMS group exhibits several distinct absorption bands in the IR spectrum.

-

Si-C Vibrations: The symmetric and asymmetric stretching and bending vibrations of the silicon-carbon bonds in the Si(CH₃)₃ group give rise to a series of characteristic absorptions.

-

Si-O Vibrations: If the TMS group is attached to an oxygen atom (forming a silyl ether), a strong Si-O stretching band will be present.

Characteristic IR Absorption Bands for the TMS Group

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

| Si-C Symmetric Bending | -Si(CH₃)₃ | 1250 - 1260 | Strong |

| Si-C Asymmetric Rocking | -Si(CH₃)₃ | 840 - 870 | Strong |

| Si-C Symmetric Rocking | -Si(CH₃)₃ | 750 - 760 | Medium |

| Si-O Stretch | R-O-Si(CH₃)₃ | 1000 - 1100 | Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the Si-C and, if applicable, Si-O bonds. Compare the obtained spectrum with reference spectra of known TMS-containing compounds.

Conclusion: A Multi-faceted Approach to Confirmation

While each of these techniques provides valuable information, a comprehensive and self-validating approach relies on the synergistic use of multiple methods. ¹H NMR offers the most straightforward and unambiguous confirmation of the TMS group's presence and integrity. GC-MS provides crucial information on molecular weight and characteristic fragmentation, especially for complex mixtures. FTIR serves as a rapid and convenient screening tool. By integrating the data from these complementary techniques, researchers can confidently confirm the successful incorporation of the trimethylsilyl group, ensuring the integrity of their synthetic and analytical workflows.

References

- Schraml, J. (1990). 29Si N M R spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy, 22(4), 289-348.

- Electronic Supplementary Information for: Dehydrogenative and Decarboxylative Silylation of Alcohols with Silyl Formates Catalyzed by a Well-Defined Ruthenium Pincer Complex. The Royal Society of Chemistry.

- 29 Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acids ROSiMe 3 d 29Si (ppm).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NMR Chemical Shift Values Table. Chemistry Steps.

- Chemical shifts. University College London.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.

- Review articles in ORGANOSILICON COMPOUNDS.

- 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N. Doc Brown's Chemistry.

- The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS)...

- TMS Derivitiz

- Sample Prepar

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Preparation of TMS Deriv

- Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Thermo Fisher Scientific.

- Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences.

- ( 29 Si) Silicon NMR. Pascal-Man.

- Sample preparation for FT-IR. Northern Illinois University.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- Organosilicon Chemistry in Organic Synthesis: Methods and Applications.

- Quantitative NMR Spectroscopy.

- IR Absorption Table. University of California, Santa Cruz.

- FTIR Spectroscopy - Guide to Improving Chemical Processes. Mettler Toledo.

- Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH.

- Si NMR Some Practical Aspects. Pascal-Man.

- What is the correct way to do TMS derivatization of plant leaves extract for GCMS analysis?

- How to Prepare an NMR Sample. YouTube.

- FTIR spectra of coated samples obtained by varying deposition time (without oxygen, TMS concentration...

- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and... Modgraph.

- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. University of Alberta.

- The 29 Si NMR chemical shifts of selected chemical species.

- Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Advances in Pharmacology and Pharmacy.

- IR Tables, UCSC. University of California, Santa Cruz.

- The Analytical Chemistry of Silicones. Wiley-VCH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]

- 4. rsc.org [rsc.org]

- 5. pascal-man.com [pascal-man.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

A Researcher's Guide to the Kinetic Analysis of Trimethylsilyl Benzenesulfonate as a Catalyst

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economics. Among the plethora of available catalysts, silyl sulfonates, and specifically Trimethylsilyl benzenesulfonate (TMSBS), have emerged as a versatile class of reagents. This guide provides an in-depth kinetic analysis of TMSBS, comparing its performance with other commonly used catalysts. By understanding the kinetics, we can unlock the full potential of these catalysts in organic synthesis.

The Imperative of Kinetic Analysis in Catalysis

Kinetic analysis is the quantitative study of reaction rates. In the context of catalysis, it transcends mere academic exercise; it is a powerful tool for process optimization. By determining the rate law, rate constants, and activation energy, we can gain deep insights into the reaction mechanism, identify the rate-determining step, and rationally design reaction conditions to maximize throughput and minimize side reactions. A thorough kinetic study allows for a direct and objective comparison of the intrinsic activity of different catalysts, moving beyond simple yield comparisons to a more fundamental understanding of their performance.

Mechanistic Underpinnings: Silyl Sulfonates vs. Traditional Acid Catalysts

To appreciate the kinetic behavior of Trimethylsilyl benzenesulfonate, it is crucial to understand its mechanism of action in a representative acid-catalyzed reaction, such as esterification.

Trimethylsilyl Benzenesulfonate (TMSBS): A Lewis Acid Pathway

TMSBS primarily acts as a Lewis acid. The silicon atom, being electrophilic, activates the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The bulky trimethylsilyl group can also play a role in stereoselectivity and may influence the stability of the tetrahedral intermediate. The benzenesulfonate anion is a poor nucleophile and a good leaving group, facilitating the catalytic cycle.

p-Toluenesulfonic Acid (PTSA): A Brønsted Acid Pathway

In contrast, p-toluenesulfonic acid is a classic Brønsted acid. It protonates the carbonyl oxygen, thereby activating the carboxylic acid. The subsequent steps of nucleophilic attack and elimination are similar to the Lewis acid-catalyzed pathway. The key difference lies in the nature of the initial activation step.

Solid Acid Catalysts (e.g., Amberlyst-15): A Heterogeneous Approach

Solid acid catalysts like Amberlyst-15, a sulfonated polystyrene resin, also operate through a Brønsted acid mechanism. However, being in a different phase from the reactants, the reaction kinetics can be influenced by mass transfer limitations, such as the diffusion of reactants to the active sites within the polymer matrix.

Figure 1. A simplified comparison of the activation pathways for TMSBS, PTSA, and a solid acid catalyst in an esterification reaction.

Experimental Protocol for a Comparative Kinetic Study

To objectively compare the catalytic performance of Trimethylsilyl benzenesulfonate with other catalysts, a well-designed kinetic experiment is essential. The following protocol outlines a general methodology for the esterification of a model carboxylic acid with an alcohol.

Materials and Equipment:

-

Reactants: Carboxylic acid (e.g., benzoic acid), alcohol (e.g., benzyl alcohol)

-

Catalysts: Trimethylsilyl benzenesulfonate, p-toluenesulfonic acid, Amberlyst-15

-

Solvent: Anhydrous, inert solvent (e.g., toluene, dichloromethane)

-

Internal Standard: A non-reactive compound for chromatographic analysis (e.g., dodecane)

-

Reaction Vessel: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

-

Thermostat: To maintain a constant reaction temperature

-

Analytical Instrument: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector.

Experimental Workflow:

Figure 2. A typical experimental workflow for conducting a kinetic analysis of a catalytic esterification reaction.

Rationale Behind Experimental Choices:

-

Anhydrous Conditions: Silyl sulfonates and many other acid catalysts are sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, using anhydrous solvents and reactants is crucial for obtaining reproducible kinetic data.

-

Inert Solvent: The solvent should not participate in the reaction or interfere with the analysis.

-

Internal Standard: An internal standard is essential for accurate quantification by chromatography, as it corrects for variations in injection volume and detector response.

-

Initial Rate Method: By measuring the reaction rate at the beginning of the reaction (typically <10-15% conversion), we can simplify the kinetic analysis by neglecting the reverse reaction and potential product inhibition.

-

Variable Concentration Experiments: To determine the reaction order with respect to each reactant and the catalyst, a series of experiments must be conducted where the initial concentration of one component is varied while keeping the others constant.

Comparative Catalyst Performance: A Data-Driven Analysis

Table 1: Representative Kinetic Data for Acid-Catalyzed Esterification

| Catalyst | Reaction | Temperature (°C) | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| p-Toluenesulfonic Acid | Benzoic acid + 1-Butanol | 92.2-116.4 | First order in benzoic acid | Value dependent on conditions | 58.40 (forward), 57.70 (reverse) | |

| Amberlyst-15 | Levulinic acid + Ethanol | 70 | Complex kinetics | Not directly reported | 54.8 | Hypothetical data for illustration |

Note: The rate constants are highly dependent on the specific reaction conditions (concentrations, solvent, etc.) and are therefore not directly comparable without the full experimental context.

Analysis of Trimethylsilyl Benzenesulfonate:

Based on its mechanism, we can anticipate certain kinetic characteristics for TMSBS:

-

Reaction Order: The reaction is expected to be first order with respect to the carboxylic acid and the alcohol, and likely first order with respect to the catalyst concentration, assuming it is the active catalytic species.

-

Rate Constant: The magnitude of the rate constant will be a direct measure of the catalyst's intrinsic activity. Given its potent Lewis acidity, TMSBS is expected to exhibit a high rate constant, potentially exceeding that of PTSA under certain conditions, especially for sterically hindered substrates where the bulky silyl group might play a beneficial role.

-

Activation Energy: A lower activation energy generally corresponds to a faster reaction rate. A detailed study would be required to determine if the Lewis acid-mediated pathway of TMSBS offers a lower energy barrier compared to the Brønsted acid pathway of PTSA.

Figure 3. The logical relationship between the intrinsic properties of a catalyst and its observed kinetic performance.

Discussion and Future Outlook

The presented framework provides a robust methodology for the kinetic evaluation of Trimethylsilyl benzenesulfonate and its comparison with other acid catalysts. While a definitive quantitative comparison awaits dedicated experimental studies, the mechanistic insights suggest that TMSBS holds significant promise as a highly active catalyst. Its Lewis acidic nature offers an alternative activation pathway that may be advantageous for specific substrate combinations.

For researchers and drug development professionals, the key takeaway is the importance of conducting rigorous kinetic studies to inform catalyst selection. A simple comparison of reaction yields at a single time point can be misleading. A comprehensive kinetic analysis, as outlined in this guide, provides a much deeper understanding of catalyst performance and is invaluable for process development and optimization.

A Call for Further Research: There is a clear need in the scientific community for direct, comparative kinetic studies of Trimethylsilyl benzenesulfonate against other established catalysts under standardized conditions. Such studies would provide the much-needed quantitative data to solidify the understanding of its catalytic prowess and guide its application in organic synthesis.

References

- Kinetic regularities of benzoic acid esterification with 1-butyl alcohol catalyzed by p-toluenesulfonic acid under stationary conditions have been studied. The study shows that the reaction has the first order with respect to benzoic acid.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Trimethylsilyl Benzenesulfonate

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Trimethylsilyl benzenesulfonate (TMSBS). As a potent silylating agent, TMSBS's utility in modern synthesis is matched by its reactivity, particularly its sensitivity to moisture and its flammability. Adherence to proper disposal procedures is not merely a regulatory compliance issue; it is a cornerstone of laboratory safety and responsible chemical stewardship. This document moves beyond a simple checklist, delving into the chemical principles that underpin each step to ensure that researchers, scientists, and drug development professionals can manage this reagent with confidence and safety.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of Trimethylsilyl benzenesulfonate is the foundation of its safe management. Its primary hazards stem from its high flammability and its vigorous, exothermic reaction with water (hydrolysis).

Core Reactivity: Moisture Sensitivity The key to safely neutralizing TMSBS lies in controlling its hydrolysis. The silicon-oxygen bond is susceptible to nucleophilic attack by water, which cleaves the molecule into benzenesulfonic acid and trimethylsilanol.[1] This reaction can be catalyzed by both acidic and basic conditions.[2]

-

C₉H₁₄O₃SSi + H₂O → C₆H₅SO₃H (Benzenesulfonic Acid) + (CH₃)₃SiOH (Trimethylsilanol)

While the products themselves require neutralization and proper disposal, allowing this reaction to occur in an uncontrolled manner (e.g., by adding water directly to bulk TMSBS) can generate significant heat, leading to boiling, splashing of corrosive materials, and potential ignition of flammable vapors. Trimethylsilanol can also self-condense to form hexamethyldisiloxane and water, adding another volatile, flammable component to the waste stream.

Chemical and Physical Properties Summary

| Property | Value | Source |

| CAS Number | 17882-06-3 | [3] |

| Molecular Formula | C₉H₁₄O₃SSi | [3][4] |

| Molecular Weight | 230.36 g/mol | [3] |

| Appearance | Liquid | [4] |

| Boiling Point | 154-156 °C | [5] |

| Density | 1.138 g/mL at 25 °C | [5] |

| Flash Point | 8.9 °C (48 °F) | [5] |

| GHS Hazards | Highly Flammable Liquid/Vapor, Causes Serious Eye Irritation | [4] |

Pre-Disposal Safety Protocols

Before beginning any disposal procedure, a rigorous safety-first approach must be implemented.

A. Personal Protective Equipment (PPE) Proper PPE is non-negotiable. This includes:

-

Eye Protection: Chemical splash goggles and a full-face shield.[4]

-

Hand Protection: Neoprene or nitrile rubber gloves.[4]

-

Body Protection: A flame-retardant lab coat and closed-toe shoes.

B. Engineering Controls All handling and disposal steps must be performed inside a certified chemical fume hood to control flammable and irritating vapors.[6] Ensure an emergency safety shower and eyewash station are immediately accessible.[4]

C. Spill Management In case of a spill, evacuate unnecessary personnel and eliminate all ignition sources.[4] Contain the spill with dikes or absorbent materials (e.g., vermiculite, dry sand). Use only non-sparking tools for cleanup.[4] Collect the absorbed material into a sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol